

physical properties of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Cat. No.: B1587241

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**

Introduction

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is a substituted pyrazole that has emerged as a critical building block in modern medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.^{[1][2][3]} The strategic placement of an iodine atom at the 4-position and an acid-labile ethoxyethyl protecting group at the N1 position makes this compound a highly versatile and valuable intermediate for synthetic chemists.

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, handling, and application in the synthesis of complex molecular architectures.

Section 1: Chemical Identity and Structure

The unique reactivity and utility of this compound are directly linked to its specific chemical structure. The ethoxyethyl group serves as a protecting group for the pyrazole nitrogen, which

can be readily removed under acidic conditions. The iodo-substituent at the C4 position is the primary reactive handle for introducing molecular diversity.

- IUPAC Name: 1-(1-ethoxyethyl)-4-iodopyrazole[4]
- CAS Number: 575452-22-1[4][5]
- Molecular Formula: C₇H₁₁IN₂O[4]

Caption: 2D Chemical Structure of **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**.

Section 2: Physicochemical Properties

The physical properties of a synthetic intermediate are critical for its practical application, influencing decisions regarding reaction setup, purification, and storage. The data below has been compiled from various chemical suppliers and peer-reviewed literature.

Property	Value	Source(s)
Molecular Weight	266.08 g/mol	PubChem[4]
Appearance	White oil	Arkivoc[6]
Boiling Point	70 °C @ 2.2 mbar 74-76 °C @ 0.5 Torr	Arkivoc[6], Alfa Chemical[5]
Density (Predicted)	1.72 ± 0.1 g/cm ³	Alfa Chemical[5]
pKa (Predicted)	-0.19 ± 0.10	Alfa Chemical[5]
Solubility	Soluble in organic solvents (e.g., CH ₂ Cl ₂ , DMSO, DMF)	General observation
Sensitivity	Light sensitive	LabSolutions[7]

The compound's high boiling point, even under reduced pressure, is indicative of its relatively high molecular weight and polarity. This property makes vacuum distillation an effective method for purification on a laboratory scale.[6]

Section 3: Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound.

Mass Spectrometry

Mass spectrometry data aligns with the compound's molecular formula, and fragmentation patterns provide structural confirmation. The ethoxyethyl group is a prominent fragment.

- High-Resolution MS (ES): Calculated for $[M+Na]^+$ $C_7H_{11}IN_2NaO$: 288.9808; found 288.9809. [6]
- MS (m/z, %): 266 (M^+ , 7%), 222 (41%), 207 (14%), 193 (11%), 95 (26%), 73 (56%), 45 (100%). [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

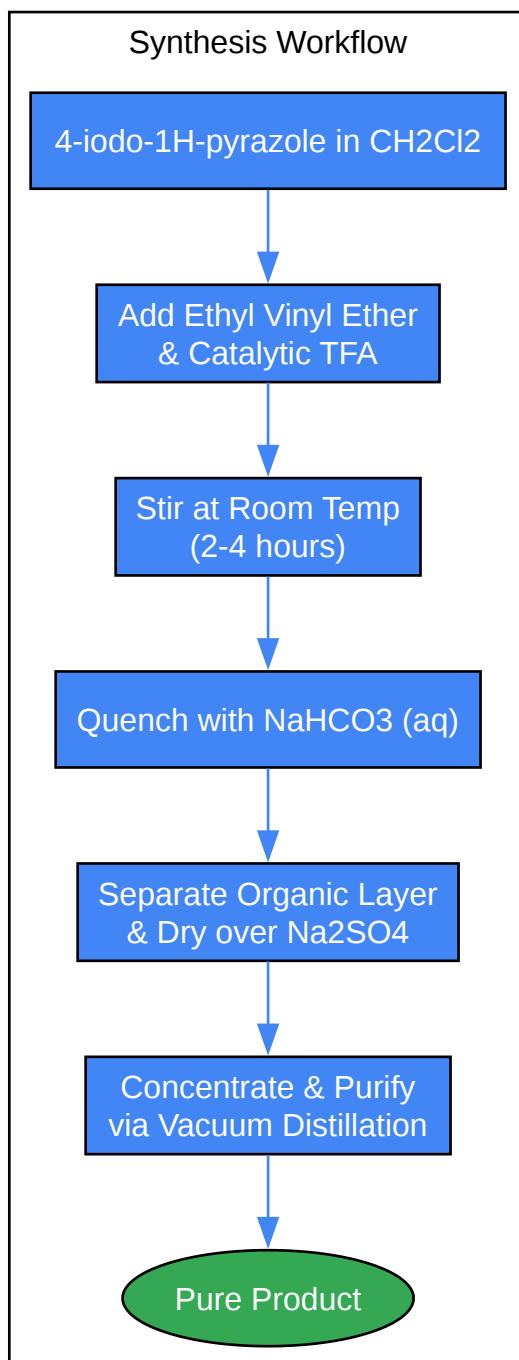
- ^{13}C NMR (100 MHz, DMSO-d₆) δ (ppm): 131.2, 114.9, 96.3, 86.9, 63.6, 21.6, 15.2. [6]

Causality of Chemical Shifts:

- The signals at 131.2 and 114.9 ppm correspond to the C3 and C5 carbons of the pyrazole ring, respectively.
- The signal at 96.3 ppm is attributed to the C4 carbon, which is directly attached to the iodine atom. The "heavy atom effect" of iodine typically shields the attached carbon, but electronic effects in the aromatic system result in this downfield shift.
- The signal at 86.9 ppm corresponds to the chiral methine carbon of the ethoxyethyl group (N-CH-CH₃).
- The remaining signals at 63.6, 21.6, and 15.2 ppm are assigned to the ethoxy group's methylene carbon (-O-CH₂-), the methine group's methyl carbon, and the ethoxy group's terminal methyl carbon, respectively.

Section 4: Synthesis and Purification Protocol

The most common and efficient synthesis involves the protection of the commercially available 4-iodo-1H-pyrazole. The use of ethyl vinyl ether provides a straightforward route to install the acid-labile ethoxyethyl protecting group.


Expertise-Driven Rationale

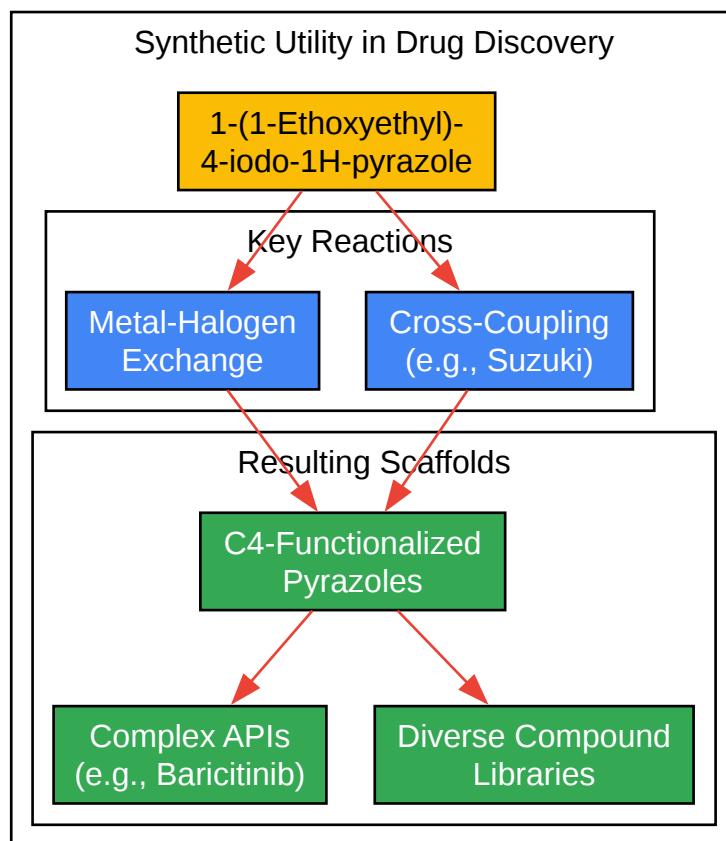
The choice of trifluoroacetic acid (TFA) as a catalyst is critical; it is a strong acid that protonates the ethyl vinyl ether, generating a reactive electrophile that is readily attacked by the pyrazole nitrogen. The reaction is performed in a non-protic solvent like dichloromethane (CH_2Cl_2) to prevent side reactions. This N-protection strategy is essential as the unprotected N-H of the pyrazole is acidic and can interfere with many subsequent reactions, such as metal-halogen exchange or cross-coupling.

Step-by-Step Synthesis Protocol

This protocol is adapted from a peer-reviewed publication.[\[6\]](#)

- **Reaction Setup:** To a solution of 4-iodo-1H-pyrazole (1 equivalent) in dichloromethane (CH_2Cl_2), add ethyl vinyl ether (1.5 equivalents).
- **Catalysis:** Cool the mixture in an ice bath and add a catalytic amount of trifluoroacetic acid (TFA, ~0.01 equivalents) dropwise.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product (a white oil) by vacuum distillation (e.g., 70 °C at 2.2 mbar) to yield the pure **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**.[\[6\]](#)

[Click to download full resolution via product page](#)


Caption: Workflow for the Synthesis of **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**.

Section 5: Applications in Drug Discovery

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is not an active pharmaceutical ingredient itself but rather a pivotal intermediate. Its value lies in the C-I bond, which is a versatile precursor for forming new carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Transformations:

- Metal-Halogen Exchange: The compound can be readily converted into a Grignard reagent or an organolithium species. This nucleophilic pyrazole can then be used to react with various electrophiles, such as aldehydes, to form new functional groups.[6][8]
- Transition Metal-Catalyzed Cross-Coupling: The C-I bond is highly reactive in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the efficient introduction of aryl, heteroaryl, alkyl, and amino groups at the C4 position, enabling the rapid generation of compound libraries for high-throughput screening.[1]
- Intermediate for APIs: It serves as a key intermediate in the synthesis of complex drugs. For instance, it is used to create the pyrazole-boronic acid pinacol ester, a crucial component in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[9][10]

[Click to download full resolution via product page](#)

Caption: Logical flow of the compound's application as a synthetic intermediate.

Section 6: Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

- Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is 2-8°C, and it should be protected from light.[5][7][11]
- Safety Information:
 - Pictogram: GHS07 (Exclamation Mark)[7]
 - Signal Word: Warning[7]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Conclusion

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is a cornerstone intermediate for medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the synthetic versatility offered by its C-I bond make it an indispensable tool. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective and safe utilization in the complex, multi-step syntheses that drive modern drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-industry.com [alfa-industry.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. labsolu.ca [labsolu.ca]
- 8. 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | C8H12N2O2 | CID 54753423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029716-44-6 [chemicalbook.com]
- 10. 1029716-44-6|1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 11. lab-chemicals.com [lab-chemicals.com]
- To cite this document: BenchChem. [physical properties of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587241#physical-properties-of-1-1-ethoxyethyl-4-iodo-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com